(2-Oxo-5-phenyl-piperazin-1-YL)-acetic acid
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Overview
Description
(®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID is a chiral compound with a piperazine ring substituted with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides.
Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through an esterification reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of (®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and purification steps such as crystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Phenyl halides for aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to physiological changes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID: The enantiomer of the compound with similar chemical properties but different biological activity.
2-OXO-5-PHENYL-PIPERAZIN-1-YL)-PROPIONIC ACID: A structurally similar compound with a propionic acid moiety instead of acetic acid.
Uniqueness
(®-2-OXO-5-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(2-oxo-5-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11-6-13-10(7-14(11)8-12(16)17)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,16,17) |
InChI Key |
PVMITUDOIUIIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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